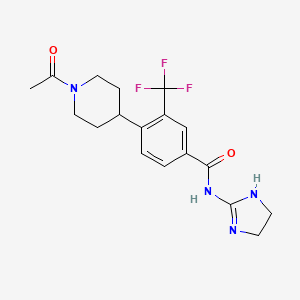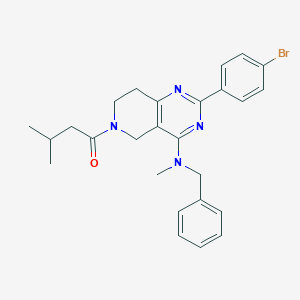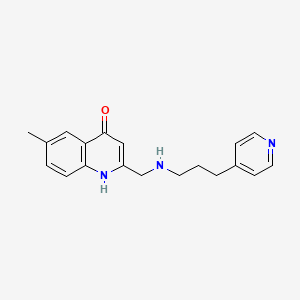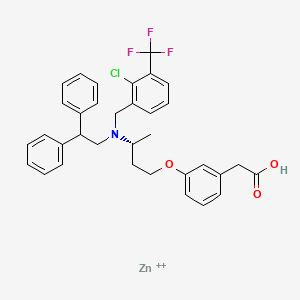![molecular formula C26H22N4O5S B10860534 5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid](/img/structure/B10860534.png)
5-[2-[2-[[4-(Dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MSC-0516 is a chemical compound used as a negative control in scientific researchMSC-0516 is utilized to study the role of SLC16A3 in various biological processes, particularly in the context of cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MSC-0516 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: The core structure of MSC-0516 is synthesized through a series of reactions involving aromatic substitution and coupling reactions.
Functional group modifications: The core structure is then modified to introduce specific functional groups, such as carboxyl and methoxy groups, through reactions like esterification and methylation.
Final assembly: The final compound is assembled by coupling the modified core structure with additional aromatic rings and functional groups.
Industrial Production Methods: Industrial production of MSC-0516 follows similar synthetic routes but is scaled up to meet the demand for research purposes. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: MSC-0516 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups, such as nitro groups, to amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
MSC-0516 is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a reference compound in studies involving the solute carrier family 16 member 3 (SLC16A3) and related transporters.
Biology: MSC-0516 is used to investigate the role of SLC16A3 in cellular processes, such as lactate transport and metabolism.
Medicine: The compound is utilized in cancer research to study the effects of SLC16A3 inhibition on tumor growth and metastasis.
Mechanism of Action
MSC-0516 exerts its effects by acting as a negative control for SLC16A3. It binds to the transporter but does not inhibit its function, allowing researchers to differentiate between specific and non-specific effects of SLC16A3 inhibitors. The molecular targets and pathways involved include:
SLC16A3 (MCT4): MSC-0516 interacts with the transporter without affecting its activity, providing a baseline for comparison with active inhibitors.
Lactate transport: By serving as a control, MSC-0516 helps elucidate the role of SLC16A3 in lactate transport and its impact on cellular metabolism.
Comparison with Similar Compounds
MSC-4381: As mentioned, MSC-4381 is a closely related compound used as an active inhibitor of SLC16A3.
Other SLC16A3 inhibitors: Various other compounds targeting SLC16A3 are used in research, each with different levels of potency and selectivity.
Properties
Molecular Formula |
C26H22N4O5S |
|---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
5-[2-[2-[[4-(dimethylamino)quinolin-8-yl]sulfonylamino]phenyl]ethynyl]-4-methoxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C26H22N4O5S/c1-30(2)22-13-14-27-25-19(22)8-6-10-24(25)36(33,34)29-20-9-5-4-7-17(20)11-12-18-16-28-21(26(31)32)15-23(18)35-3/h4-10,13-16,29H,1-3H3,(H,31,32) |
InChI Key |
MMSNEMMBFRAGPO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=CC=C(C2=NC=C1)S(=O)(=O)NC3=CC=CC=C3C#CC4=CN=C(C=C4OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-[[3-cyano-2-[4-(2-fluoro-3-methylphenyl)phenyl]-1,7-naphthyridin-4-yl]amino]butanoic acid](/img/structure/B10860472.png)

![8-Phenyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B10860485.png)
![(S)-[4-chloro-2-methoxy-3-[(4-pyrazol-1-ylphenyl)methyl]quinolin-6-yl]-(4-chlorophenyl)-(3-methylimidazol-4-yl)methanol](/img/structure/B10860488.png)

![[4-methyl-2-(pyrazin-2-ylmethylamino)pyrimidin-5-yl]-(8-oxa-2-azaspiro[4.5]decan-2-yl)methanone](/img/structure/B10860493.png)
![1-[4-[[2-[[6-[5-chloro-6-(dimethylamino)pyrimidin-4-yl]-1H-benzimidazol-2-yl]amino]pyridin-4-yl]methyl]piperazin-1-yl]-3,3,3-trifluoropropan-1-one](/img/structure/B10860496.png)
![(4R)-5-[(6-bromo-3-methyl-2-piperazin-1-ylquinoline-4-carbonyl)amino]-4-(2-chlorophenyl)pentanoic acid](/img/structure/B10860500.png)

![[2-Amino-4-(trifluoromethoxy)phenyl]-[4-[2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl]piperidin-1-yl]methanone](/img/structure/B10860520.png)

![4-[[[5-(1H-indol-5-yl)-1-methylpyrazole-3-carbonyl]amino]methyl]benzoic acid](/img/structure/B10860524.png)

